An In-Depth Technical Guide to 5-(4-Biphenylyl)pentanol (CAS 120756-57-2)
An In-Depth Technical Guide to 5-(4-Biphenylyl)pentanol (CAS 120756-57-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Biphenylyl)pentanol is a biphenyl derivative characterized by a pentanol chain attached to a biphenyl group. The biphenyl moiety is a significant structural component in many biologically active compounds, conferring properties such as thermal and chemical stability.[1] Biphenyl derivatives have a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The long alkyl chain and hydroxyl group in 5-(4-Biphenylyl)pentanol suggest its potential as an intermediate in the synthesis of novel therapeutic agents, where the biphenyl group can interact with biological targets and the alcohol functionality allows for further chemical modifications.[4] This guide provides a comprehensive overview of the properties, synthesis, and potential applications of 5-(4-Biphenylyl)pentanol.
Chemical Structure
Caption: Chemical structure of 5-(4-Biphenylyl)pentanol.
Physicochemical Properties
| Property | Estimated Value/Information | Basis for Estimation/Rationale |
| Molecular Formula | C₁₇H₂₀O | Calculated from the chemical structure. |
| Molecular Weight | 240.34 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid or viscous liquid | Biphenyl and its long-chain alkyl derivatives are often solids at room temperature.[7] |
| Melting Point | 40-60 °C | Estimated based on the melting points of similar 4-alkylbiphenyls. The presence of the hydroxyl group may influence crystal packing. |
| Boiling Point | >300 °C at 760 mmHg | Long-chain alkylbiphenyls have high boiling points.[5] The hydroxyl group will further increase the boiling point due to hydrogen bonding. |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and toluene. | The large hydrophobic biphenyl and pentyl groups dominate the molecule's properties.[8] |
| LogP (octanol-water partition coefficient) | ~5.5 | Estimated based on the high lipophilicity of the biphenyl and pentyl groups. |
Synthesis of 5-(4-Biphenylyl)pentanol
A plausible and efficient method for the synthesis of 5-(4-Biphenylyl)pentanol involves a Grignard reaction between a protected 5-halopentanol derivative and 4-biphenylmagnesium bromide, followed by deprotection. An alternative route is the reduction of 5-(4-biphenylyl)pentanoic acid.
Proposed Synthesis Workflow: Grignard Reaction
Caption: Proposed Grignard synthesis workflow.
Experimental Protocol: Grignard Synthesis
Step 1: Protection of 5-Chloropentan-1-ol
-
To a solution of 5-chloropentan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Slowly add 3,4-dihydro-2H-pyran (DHP) (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(5-chloropentyloxy)tetrahydro-2H-pyran.
Step 2: Formation of 4-Biphenylmagnesium Bromide
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under an inert atmosphere.[9]
-
Add a small crystal of iodine to initiate the reaction.[9]
-
Add a solution of 4-bromobiphenyl (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[9]
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.[9]
Step 3: Grignard Coupling Reaction
-
To the freshly prepared 4-biphenylmagnesium bromide solution at 0 °C, add a solution of 2-(5-chloropentyloxy)tetrahydro-2H-pyran (0.9 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
Step 4: Deprotection
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Dissolve the crude product in a mixture of THF and aqueous HCl (e.g., 1M) and stir at room temperature for 2-4 hours.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, concentrate, and purify by column chromatography on silica gel to yield 5-(4-biphenylyl)pentanol.
Alternative Synthesis: Reduction of Carboxylic Acid
An alternative route involves the reduction of 5-(4-biphenylyl)pentanoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[10]
Caption: Reduction of carboxylic acid workflow.
Spectroscopic Characterization
The following are predicted spectroscopic data for 5-(4-Biphenylyl)pentanol based on the analysis of its functional groups and data from similar compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.60-7.30 | m | 9H | Aromatic protons of the biphenyl group |
| 3.65 | t | 2H | -CH₂-OH |
| 2.65 | t | 2H | Ar-CH₂- |
| 1.70-1.30 | m | 6H | -CH₂-CH₂-CH₂- |
| ~1.5 (broad) | s | 1H | -OH |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| 141.1, 140.0, 139.2 | Quaternary aromatic carbons |
| 128.8, 128.7, 127.2, 127.0 | Aromatic CH carbons |
| 62.9 | -CH₂-OH |
| 35.8 | Ar-CH₂- |
| 32.5, 31.3, 25.7 | Aliphatic -CH₂- carbons |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| 1600, 1485 | Medium-Strong | Aromatic C=C stretch |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 840 | Strong | p-Disubstituted benzene C-H bend |
Mass Spectrometry (Predicted Fragmentation)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 240. Key fragmentation patterns for long-chain aromatic alcohols include:
-
Loss of water (M-18): A peak at m/z = 222.
-
Benzylic cleavage: A prominent peak at m/z = 167, corresponding to the biphenylmethyl cation.
-
Cleavage of the alkyl chain: A series of peaks separated by 14 amu (-CH₂-).
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen, resulting in a fragment at m/z = 31 (-CH₂OH⁺).[11]
Applications in Drug Development
Biphenyl-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[12][13][14][15] The structural motif of 5-(4-biphenylyl)pentanol makes it a valuable scaffold for the development of novel therapeutics.
-
Anticancer Agents: The biphenyl group is present in several anticancer drugs. The lipophilic nature of the biphenyl moiety can facilitate cell membrane permeability.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a biphenyl core.
-
Antimicrobial Agents: Biphenyl derivatives have shown promising activity against various microbial strains.[3]
The hydroxyl group of 5-(4-biphenylyl)pentanol provides a convenient point for further functionalization, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
As specific safety data for 5-(4-Biphenylyl)pentanol is not available, it is prudent to handle it with the care afforded to other aromatic alcohols and biphenyl derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Toxicity: While not specifically studied, biphenyl derivatives can have varying levels of toxicity. It is advisable to assume the compound may be harmful if swallowed, inhaled, or in contact with skin.
Analytical Methods
The purity and identity of 5-(4-Biphenylyl)pentanol can be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 or biphenyl stationary phase and a UV detector can be used for purity analysis and quantification.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing the volatility of this compound and for confirming its molecular weight and fragmentation pattern.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl and aromatic functional groups.[17]
Conclusion
5-(4-Biphenylyl)pentanol is a chemical compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data is scarce, this guide provides a comprehensive overview of its estimated properties, plausible synthetic routes, and predicted spectroscopic data based on sound chemical principles and analogous compounds. As research into novel biphenyl derivatives continues, compounds like 5-(4-Biphenylyl)pentanol will likely play an important role in the development of new functional molecules.
References
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12]benzothieno[3,2-b]benzothiophene. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2017/tc/c7tc03173a
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